1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one
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Overview
Description
1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one is a heterocyclic compound with the molecular formula C14H15Br2FOS2 and a molecular weight of 442.205 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfur atoms within its structure, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one typically involves multi-step reactions starting from commercially available precursors. . The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Chemical Reactions Analysis
1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove halogens or reduce double bonds.
Coupling Reactions: The presence of bromine atoms makes it suitable for coupling reactions such as Suzuki or Stille coupling, which are used to form carbon-carbon bonds.
Scientific Research Applications
1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can form strong bonds with target molecules, while the thieno[3,4-b]thiophene core provides stability and electronic properties . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one include:
2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate: Used in the synthesis of low band-gap polymers for organic electronics.
4,6-Dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylic acid: Another derivative used in similar applications.
The uniqueness of this compound lies in its specific functional groups and the octan-1-one moiety, which provide distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
1-(4,6-dibromo-3-fluorothieno[2,3-c]thiophen-2-yl)octan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Br2FOS2/c1-2-3-4-5-6-7-8(18)11-10(17)9-12(19-11)14(16)20-13(9)15/h2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHZWBWLELCRNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Br2FOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857039 |
Source
|
Record name | 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202249-72-6 |
Source
|
Record name | 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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